Fleroxacin hydrochloride

Description

Contextualization of the Fluoroquinolone Class within Antimicrobial Research

Fluoroquinolones represent a significant class of synthetic antibacterial agents that have been a cornerstone of antimicrobial therapy since the introduction of norfloxacin (B1679917) in 1979. nih.gov The defining feature of this class is the incorporation of a fluorine atom into the quinolone structure, a modification that markedly enhances their antibacterial potency. nih.gov This class of drugs is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com The primary mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. patsnap.commsdvetmanual.com This targeted action disrupts bacterial cell division and ultimately leads to cell death. patsnap.comwikipedia.org

Historical Development and Academic Significance of Fleroxacin (B1672770) Hydrochloride

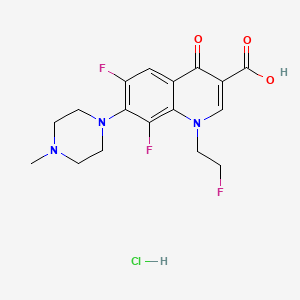

Fleroxacin was patented in 1981, following the development of other key fluoroquinolones like norfloxacin, pefloxacin, and enoxacin. orientjchem.org As a third-generation fluoroquinolone, it garnered attention for its broad-spectrum activity. patsnap.com Fleroxacin is chemically known as 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. wikipedia.orgnih.gov Its development was part of a broader effort in medicinal chemistry to modify the quinolone structure to enhance antibacterial efficacy. asm.org The academic significance of fleroxacin lies in its use as a research tool to understand the structure-activity relationships of fluoroquinolones and their interactions with bacterial enzymes. acs.orgbesjournal.com

Research Trajectory and Scholarly Focus on Fleroxacin Hydrochloride

Initial research on fleroxacin focused on its synthesis, in vitro and in vivo antibacterial activity, and pharmacokinetic profile. nih.govnih.govnih.gov Studies have explored its efficacy against a wide range of pathogens. wikipedia.orgnih.gov A significant area of scholarly investigation has been its mechanism of action, specifically its potent inhibition of DNA gyrase. nih.govdrugbank.com More recent research has delved into its potential interactions with other biological molecules, such as human DNA helicases, and the synthesis of its metal complexes to explore novel biological activities. nih.govbesjournal.com The development of radiolabeled forms of fleroxacin, such as [18F]Fleroxacin, has also been a focus, enabling studies on its biodistribution. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFZCDVQUWJWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial DNA Gyrase

DNA gyrase, a unique enzyme found in bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA strand separation during replication and transcription. patsnap.comnih.gov The enzyme is a tetramer composed of two GyrA and two GyrB subunits. d-nb.info

By binding to the gyrase-DNA complex, fleroxacin (B1672770) inhibits the enzyme's ability to reseal the transient double-strand breaks it creates in the DNA. scispace.comyoutube.com This leads to the accumulation of these cleavage complexes, which act as roadblocks to the progression of the DNA replication fork. nih.gov The inhibition of DNA gyrase's supercoiling activity results in the relaxation of the bacterial chromosome. drugbank.comnih.gov At high concentrations, fleroxacin's inhibition of DNA supercoiling is a key component of its bactericidal effect. nih.gov The stalling of replication forks and the accumulation of DNA breaks trigger the SOS response in bacteria, a complex pathway for DNA repair, which, if overwhelmed, leads to cell death. nih.govmdpi.com

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria, structurally similar to DNA gyrase. d-nb.info It is also a tetramer, composed of two ParC and two ParE subunits, which are homologous to the GyrA and GyrB subunits of DNA gyrase, respectively. scispace.comnih.gov

Similar to its interaction with DNA gyrase, fleroxacin targets the topoisomerase IV-DNA complex. patsnap.compatsnap.com The ParC subunit is responsible for the DNA cleavage and re-ligation activity, while the ParE subunit contains the ATPase domain. nih.gov Fleroxacin binds to the complex, preventing the re-ligation of the cleaved DNA strands. patsnap.com Mutations in the QRDR of the parC gene are associated with resistance to fluoroquinolones, highlighting the importance of this interaction. nih.govresearchgate.net

The primary function of topoisomerase IV is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication. patsnap.comnih.gov This process is essential for proper chromosome segregation into the two daughter cells during cell division. patsnap.comoup.com By inhibiting topoisomerase IV, fleroxacin prevents the separation of the newly replicated chromosomes. patsnap.com This leads to an arrest of cell division and is a critical aspect of fleroxacin's bacteriostatic and bactericidal effects, particularly at lower concentrations. nih.gov Studies have shown that at concentrations close to its minimum inhibitory concentration (MIC), fleroxacin causes the appearance of large nucleoids in the middle of bacterial cells, which is indicative of inhibited nucleoid segregation. nih.gov

Formation and Stabilization of Quinolone-DNA-Enzyme Cleavage Complexes

The ultimate lethal action of fleroxacin and other fluoroquinolones stems from the formation and stabilization of a ternary complex consisting of the quinolone, the bacterial enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. patsnap.commdpi.comantibioticdb.com In the normal catalytic cycle of these enzymes, they create a transient double-stranded break in the DNA, pass another segment of DNA through the break, and then reseal it. nih.gov

Fleroxacin intercalates into the cleaved DNA at the site of the break and binds to the enzyme, effectively trapping the enzyme in its cleavage-competent state. youtube.comyoutube.com This prevents the re-ligation of the DNA strands, leading to the accumulation of stable, covalent enzyme-DNA complexes with double-strand breaks. patsnap.comnih.gov These stabilized cleavage complexes are the primary cytotoxic lesions. nih.gov The accumulation of these breaks in the bacterial chromosome disrupts DNA replication and transcription, triggers the SOS response, and ultimately leads to chromosome fragmentation and cell death. nih.govnih.gov Research has demonstrated that fleroxacin can induce DNA cleavage by gyrase even on short DNA fragments, suggesting a stabilizing effect on the gyrase-DNA complex. oup.com

Broader Effects on Bacterial Cellular Physiology

Fleroxacin's primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.comcymitquimica.comwikipedia.orgnih.gov These enzymes are essential for maintaining the proper topology of DNA, which is crucial for processes like DNA replication, repair, recombination, and transcription. patsnap.comdrugbank.com

Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA. nih.govnih.gov This process is vital for relieving the torsional stress that accumulates during DNA replication and transcription. nih.gov Fleroxacin binds to the complex formed between DNA gyrase and DNA, stabilizing it. patsnap.com This stabilization prevents the re-ligation of the DNA strands that the enzyme has temporarily cleaved, leading to the accumulation of double-strand breaks in the bacterial chromosome. patsnap.com This action is particularly potent against Gram-negative bacteria.

Inhibition of Topoisomerase IV: Topoisomerase IV, another type II topoisomerase, is primarily involved in the decatenation, or unlinking, of daughter chromosomes following DNA replication. nih.gov By inhibiting topoisomerase IV, fleroxacin prevents the proper segregation of replicated DNA into daughter cells, ultimately halting cell division. nih.gov This inhibitory action is more pronounced against Gram-positive bacteria.

The formation of these drug-enzyme-DNA complexes effectively blocks the progression of replication forks and transcription machinery. mdpi.comnih.gov The resulting inhibition of DNA and RNA synthesis is a key factor in the bactericidal activity of fleroxacin. mdpi.com The accumulation of double-strand DNA breaks is a lethal event for the bacterium, triggering cellular processes that lead to cell death. patsnap.comnih.gov

Table 1: Target Enzymes of Fleroxacin and Their Functions

| Enzyme | Primary Function | Consequence of Inhibition by Fleroxacin | Primary Target Organism Type |

|---|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA, relieving torsional stress during replication and transcription. nih.govnih.gov | Stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks. patsnap.com | Gram-negative bacteria |

| Topoisomerase IV | Decatenates (unlinks) daughter chromosomes after replication. nih.gov | Prevents segregation of replicated DNA, halting cell division. nih.gov | Gram-positive bacteria |

A significant aspect of fleroxacin's antimicrobial profile is its demonstrated activity against non-growing or slowly metabolizing bacteria. nih.gov This is a crucial characteristic, as many chronic and persistent infections are associated with bacterial populations that are not actively replicating and are therefore less susceptible to antibiotics that target cell wall synthesis or other growth-dependent processes. nih.gov

Research has shown that fluoroquinolones, including fleroxacin, can effectively kill non-growing bacteria. nih.gov For instance, in a study investigating the activity of various compounds against non-growing uropathogenic Escherichia coli (UPEC), several fluoroquinolones were identified as having bactericidal effects. nih.gov While some fluoroquinolones like ofloxacin (B1677185) and ciprofloxacin (B1669076) were previously known to be active against non-growing bacteria, this research expanded the list to include others. nih.gov

The precise mechanisms underlying this activity are still being elucidated, but it is understood that even in a non-dividing state, bacteria require a basal level of DNA maintenance and topological integrity, which is managed by DNA gyrase and topoisomerase IV. nih.govnih.gov By targeting these essential enzymes regardless of the cell's replicative state, fleroxacin can induce lethal DNA damage. patsnap.comnih.gov

In experimental models of foreign body infections caused by methicillin-resistant Staphylococcus aureus (MRSA), a bacterium known for its ability to form biofilms and enter quiescent states, fleroxacin has shown efficacy. asm.orgresearchgate.net Although in some studies, combination therapy with rifampin was more effective and prevented the emergence of resistance, the inherent activity of fleroxacin against these challenging bacterial populations was evident. asm.orgresearchgate.net

Table 2: Investigated Activity of Fleroxacin Against Non-Growing Bacteria

| Bacterial Species | Infection Model | Key Finding |

|---|---|---|

| Uropathogenic Escherichia coli (UPEC) | In vitro non-growing culture | Identified as active against non-growing UPEC. nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Experimental foreign body infection in rats | Demonstrated efficacy, although combination therapy showed better results. asm.orgresearchgate.net |

Spectrum of Antimicrobial Activity: in Vitro Characterization

Efficacy Against Gram-Negative Bacterial Species

Fleroxacin (B1672770) exhibits potent activity against a wide range of Gram-negative bacteria. This includes members of the Enterobacteriaceae family, as well as other common and rare pathogens.

Fleroxacin has shown high in vitro activity against members of the Enterobacteriaceae family. oup.comoup.com Studies have reported that the minimum inhibitory concentration required to inhibit 90% of strains (MIC90) for Enterobacteriaceae is generally ≤ 2.0 mg/l. nih.gov Specifically, fleroxacin has been found to inhibit 90% of Escherichia coli, Klebsiella pneumoniae, Proteus spp., and Enterobacter spp. at concentrations of ≤ 1 mg/l. nih.govoup.com Furthermore, all gentamicin-resistant Enterobacteriaceae strains tested in one study were highly susceptible to fleroxacin, with an MIC90 of ≤ 0.5 mg/l. nih.govoup.com Another study focusing on rare members of the Enterobacteriaceae family found that the MIC for all tested strains was ≤ 0.5 mg/liter. asm.org Research on isolates from cancer patients also demonstrated high activity, with an MIC90 of ≤ 0.25 µg/ml for Enterobacteriaceae. karger.comkarger.com

Table 1: In Vitro Activity of Fleroxacin Against Enterobacteriaceae

| Bacterial Species | MIC90 (mg/L) | Reference |

|---|---|---|

| Enterobacteriaceae (general) | ≤ 2.0 | nih.gov |

| Enterobacteriaceae (rare members) | ≤ 0.5 | asm.org |

| Enterobacteriaceae (from cancer patients) | ≤ 0.25 | karger.comkarger.com |

| Escherichia coli | ≤ 1.0 | nih.govoup.com |

| Klebsiella pneumoniae | ≤ 1.0 | nih.govoup.com |

| Proteus spp. | ≤ 1.0 | nih.govoup.com |

| Enterobacter spp. | ≤ 1.0 | nih.govoup.com |

The in vitro activity of fleroxacin against Pseudomonas aeruginosa has been well-documented. The MIC90 for P. aeruginosa is reported to be ≤ 8.0 mg/l in some studies. nih.gov Other research indicates an MIC90 of 2 mg/l, highlighting it as the most active agent tested in that particular study. nih.govoup.com In isolates from cancer patients, the MIC90 for P. aeruginosa was 4.0 µg/ml. karger.comkarger.com

Table 2: In Vitro Activity of Fleroxacin Against Pseudomonas aeruginosa

| Study Population | MIC90 (mg/L) | Reference |

|---|---|---|

| General clinical isolates | ≤ 8.0 | nih.gov |

| Urinary and genital tract isolates | 2.0 | nih.govoup.com |

Fleroxacin demonstrates potent in vitro activity against Haemophilus influenzae. oup.com Studies have shown that it is extremely active against this species, with a reported MIC90 of 0.06 µg/ml for isolates from cancer patients. karger.comkarger.com Fleroxacin strongly inhibits the DNA-supercoiling activity of DNA gyrase, which is essential for bacterial DNA replication. drugbank.com

Fleroxacin exhibits excellent in vitro activity against Neisseria gonorrhoeae. oup.comasm.org For non-penicillinase-producing strains, the MIC90 is reported as 0.12 mg/l. nih.govoup.com Against β-lactamase producing strains of N. gonorrhoeae, fleroxacin has an MIC90 of 0.5 mg/l, making it at least twice as active as tetracycline (B611298) against these resistant strains. nih.govoup.com

Fleroxacin is active against Moraxella catarrhalis. caymanchem.com Research indicates that strains of this bacterium are susceptible to fleroxacin. asm.org While specific MIC values from comparative studies are limited in the provided results, its inclusion among susceptible organisms in broad-spectrum analyses underscores its activity. caymanchem.comasm.org

Fleroxacin has demonstrated in vitro activity against Campylobacter jejuni. caymanchem.com In a study comparing various quinolones, the MIC50 and MIC90 values for fleroxacin against C. jejuni were both found to be 0.50 mcg/ml. mikrobiyolbul.org

Efficacy Against Gram-Positive Bacterial Species

Fleroxacin has demonstrated varied activity against Gram-positive bacteria, with notable efficacy against staphylococcal species, while showing limited activity against streptococci and enterococci.

Staphylococcus aureus (including methicillin-sensitive strains)

Fleroxacin exhibits high in vitro activity against Staphylococcus aureus, including methicillin-sensitive (MSSA) and, in some cases, methicillin-resistant (MRSA) strains. Studies have consistently reported potent inhibitory action. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for both methicillin-sensitive and methicillin-resistant S. aureus has been determined to be less than 1.0 mg/L. oup.com Specifically for methicillin-susceptible strains, the MIC90 is reported to be as low as 0.5 mg/L. nih.govoup.com Further research corroborates this, showing an MIC90 of ≤ 1 µg/ml, with a typical range of 0.5 to 1 µg/ml for MSSA. nih.gov When compared to newer quinolones like T-3761, fleroxacin was found to be four- to eightfold less active against MSSA. nih.gov

| Strain Type | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-Sensitive (MSSA) | ≤ 0.5 - <1.0 | 0.5 - 1.0 | oup.comnih.govoup.comnih.gov |

| Methicillin-Resistant (MRSA) | <1.0 | N/A | oup.com |

Staphylococcus epidermidis

The in vitro efficacy of fleroxacin against Staphylococcus epidermidis is well-documented. For coagulase-negative staphylococci, including S. epidermidis, the MIC90 has been reported to be < 1.0 mg/L. oup.com One study differentiated activity based on slime production, finding an MIC90 of 0.25 µg/ml for slime-producing strains and 1.0 µg/ml for non-slime-producing strains. karger.comnih.gov For methicillin-susceptible S. epidermidis, the MIC90 was ≤ 1 µg/ml. nih.gov However, it has been noted that fleroxacin is less active against S. epidermidis compared to other quinolone derivatives. nih.gov Resistance has been observed, with 7% of clinical isolates demonstrating an MIC of ≥ 8 µg/ml. nih.govresearchgate.net

| Strain Type | MIC90 (µg/mL) | Reference |

|---|---|---|

| General Clinical Isolates | <1.0 | oup.com |

| Slime-Producing | 0.25 | karger.comnih.gov |

| Non-Slime-Producing | 1.0 | karger.comnih.gov |

| Methicillin-Susceptible | ≤1.0 | nih.gov |

Staphylococcus saprophyticus

Fleroxacin demonstrates only intermediate activity against Staphylococcus saprophyticus. Research indicates that reference strains of this novobiocin-resistant species exhibit an intrinsic intermediate susceptibility to fleroxacin, with a defined MIC of 4 µg/ml. nih.govresearchgate.net Compared to other quinolones, fleroxacin is considered less active against S. saprophyticus. nih.gov

| Strain Type | MIC (µg/mL) | Reference |

|---|---|---|

| Reference Strains | 4.0 | nih.govresearchgate.net |

| Strain Type | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Penicillin-Susceptible | 8.0 | 4.0 - 32.0 | nih.govoup.com |

Enterococcus faecalis (vancomycin-susceptible isolates)

Fleroxacin is largely inactive against Enterococcus faecalis. Research indicates a high MIC90 of > 8 µg/ml for Enterococcus species, signifying a lack of clinically relevant activity. nih.gov Another study focusing on pathogens from respiratory and soft tissue infections also found a high MIC90 of 4 µg/ml for E. faecalis. researchgate.net

| Strain Type | MIC90 (µg/mL) | Reference |

|---|---|---|

| General Clinical Isolates | >8.0 | nih.gov |

| Respiratory/Soft Tissue Isolates | 4.0 | researchgate.net |

Streptococcus pyogenes

Similar to its activity against S. pneumoniae, fleroxacin shows poor efficacy against Streptococcus pyogenes. The species is generally considered resistant to fleroxacin. nih.gov Streptococcal isolates have been found to be significantly less susceptible to fleroxacin compared to other quinolones, with a reported MIC range of 4-32 mg/L. nih.gov

| Strain Type | MIC Range (µg/mL) | Reference |

|---|---|---|

| General Clinical Isolates | 4.0 - 32.0 | nih.gov |

Efficacy Against Anaerobic Species (Bacteroides spp.)

Fleroxacin has demonstrated moderate in vitro activity against anaerobic bacteria, including species of the Bacteroides genus. Studies comparing its efficacy to other quinolones show varied results. Against Bacteroides fragilis isolates, fleroxacin exhibited a Minimum Inhibitory Concentration (MIC) range of 1-16 mg/l. nih.gov This level of activity was found to be similar to other quinolones tested in the same study. nih.gov

In combination with other antimicrobial agents, fleroxacin's activity against Bacteroides species can be enhanced. Specifically, the combination of fleroxacin and metronidazole (B1676534) has been shown to be synergistic against various Bacteroides species. nih.gov This suggests a potential for combined therapeutic approaches to broaden the spectrum of activity. nih.gov While newer fluoroquinolones like trovafloxacin (B114552) have shown more potent activity against anaerobic bacteria, the initial development of such agents paved the way for improved treatments for anaerobic infections. oup.comoup.com

**Table 1: In Vitro Activity of Fleroxacin Against *Bacteroides fragilis***

| MIC Range (mg/l) | Reference |

|---|---|

| 1-16 | nih.gov |

Factors Modulating In Vitro Activity

The in vitro antimicrobial activity of fleroxacin hydrochloride is not static and can be influenced by several environmental and experimental factors. Understanding these modulators is crucial for the accurate interpretation of susceptibility testing and for predicting its efficacy in different physiological conditions.

The pH of the surrounding medium significantly impacts the in vitro activity of fleroxacin, particularly against Gram-negative rods. Research has shown that the MICs of fleroxacin against these organisms can be 4 to 16 times higher at a pH of 8.8 compared to those obtained at pH 5.8 and 7.3. nih.gov This indicates a decrease in antibacterial potency in more alkaline environments. Conversely, its activity against Gram-positive cocci does not appear to be markedly influenced by changes in pH. nih.gov The influence of pH on the antimicrobial activity of quinolones is a recognized phenomenon that can affect their performance at different sites of infection within the body. oup.com

Table 2: Effect of pH on Fleroxacin MICs Against Gram-Negative Rods

| pH | Relative MIC | Reference |

|---|---|---|

| 5.8 | Baseline | nih.gov |

| 7.3 | Baseline | nih.gov |

| 8.8 | 4-16 times higher | nih.gov |

The presence of divalent cations, such as magnesium (Mg²⁺), can antagonize the activity of fleroxacin. Studies have demonstrated that the uptake of fleroxacin by bacteria like Escherichia coli is reduced, and its MIC is increased in the presence of magnesium. nih.govresearchgate.net This is believed to occur through a chelation mechanism, where the quinolone molecule binds to the magnesium ions. nih.govasm.org This interaction can affect the drug's ability to permeate the bacterial outer membrane and reach its intracellular target, DNA gyrase. nih.govasm.org The increase in MIC in the presence of magnesium has been observed to correlate with the hydrophobicity of the quinolone. nih.gov

The composition of the culture medium and the size of the bacterial inoculum used in susceptibility testing can also modulate the in vitro activity of fleroxacin. While some studies have found minimal differences in fleroxacin's activity when comparing Mueller-Hinton and Iso-Sensitest media, changes in the composition of urine have been shown to increase MICs compared to conventional media. scite.aiasm.org

The inoculum size, or the number of bacteria at the start of the test, can also have a significant effect. For fleroxacin, a 2-log₁₀ increase in inoculum size has been documented to cause a one- to four-fold increase in MICs. scite.ai A larger increase in inoculum (3-log₁₀) has been associated with even greater increases in MIC, ranging from 8- to more than 16-fold. scite.ai This "inoculum effect" is an important consideration in laboratory testing and for understanding how the drug might perform in infections with a high bacterial load. nih.govplos.org

Table 3: Impact of Inoculum Size on Fleroxacin MICs

| Inoculum Increase (log₁₀) | Resulting MIC Increase | Reference |

|---|---|---|

| 2 | 1- to 4-fold | scite.ai |

| 3 | 8- to >16-fold | scite.ai |

The binding of an antimicrobial agent to serum proteins can affect its distribution and pharmacological activity, as the bound fraction is generally considered inactive. researchgate.net Fleroxacin exhibits a relatively low level of protein binding, estimated to be between 20% and 30%. nih.gov In another study, the serum protein binding of fleroxacin was reported to be between 36% to 41% over a range of therapeutic concentrations. asm.org This low to moderate binding suggests that a significant portion of the drug remains free and active in the bloodstream. The impact of protein binding is a critical factor in pharmacokinetics, influencing the amount of free drug available to exert its antimicrobial effect at the site of infection. researchgate.netnih.govasm.org

Mechanisms of Bacterial Resistance to Fleroxacin Hydrochloride

Target Enzyme Alterations

The primary mechanism of action for fleroxacin (B1672770) involves the inhibition of DNA gyrase and topoisomerase IV. patsnap.com Consequently, alterations in these enzymes are a major cause of resistance.

Point Mutations in gyrA and gyrB Genes (DNA Gyrase)

Spontaneous mutations in the genes encoding the subunits of DNA gyrase, namely gyrA and gyrB, are a well-established mechanism of resistance to fluoroquinolones, including fleroxacin. nih.govresearchgate.net These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR). frontiersin.org For instance, in Escherichia coli, common mutations in gyrA involve amino acid substitutions at positions Ser-83 and Asp-87. frontiersin.org Studies on Pseudomonas aeruginosa have also identified mutations in gyrA as a key factor in conferring resistance to fluoroquinolones. d-nb.info The combination of mutations in both gyrA and gyrB can lead to high-level resistance. nih.gov

Experimental evolution studies with P. aeruginosa have shown that exposure to fleroxacin can select for mutations in both gyrA and gyrB. nih.govasm.org These mutations act synergistically to increase the minimum inhibitory concentration (MIC) of the antibiotic. asm.orgresearchgate.net

Point Mutations in parC and parE Genes (Topoisomerase IV)

Similar to DNA gyrase, topoisomerase IV is another critical target for fleroxacin, and mutations in its constituent subunits, encoded by the parC and parE genes, contribute to resistance. patsnap.comsemanticscholar.org In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. nih.gov However, in Gram-negative bacteria, it is often considered the secondary target. oup.com

Mutations in the QRDR of parC are frequently observed in resistant strains. For example, in viridans group streptococci, mutations affecting Ser-79 in ParC have been linked to ciprofloxacin (B1669076) resistance. nih.gov In some cases, mutations in parE have also been identified, although they are less common. nih.govnih.gov The accumulation of mutations in both parC and gyrA typically results in higher levels of resistance. nih.govoup.com

Reduced Drug Affinity for Enzyme-DNA Complexes

The point mutations within gyrA, gyrB, parC, and parE lead to structural changes in the DNA gyrase and topoisomerase IV enzymes. ekb.eg These alterations reduce the binding affinity of fleroxacin for the enzyme-DNA complex. patsnap.comnih.gov By weakening this interaction, the drug is less effective at stabilizing the cleaved DNA strands, thus allowing DNA replication and repair to proceed, rendering the bacterium resistant. patsnap.comresearchgate.net The level of resistance conferred by these mutations is often correlated with the degree to which drug binding is impaired. nih.gov For a substantial increase in resistance to occur, mutations in both target enzymes are often necessary. oup.comnih.gov

Altered Drug Permeation and Efflux Mechanisms

Besides target modification, bacteria can develop resistance to fleroxacin by limiting its intracellular accumulation. This is achieved by reducing the drug's entry into the cell or by actively pumping it out.

Role of Efflux Pumps (e.g., MexAB-OprM, MexCD-OprJ in Pseudomonas aeruginosa)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics like fleroxacin, out of the bacterial cell. nih.govfrontiersin.org In Pseudomonas aeruginosa, a significant opportunistic pathogen, several efflux pumps contribute to multidrug resistance. The MexAB-OprM and MexCD-OprJ systems are particularly important in conferring resistance to fluoroquinolones. nih.govfrontiersin.org

Overexpression of these efflux pumps is a critical step in the development of high-level resistance to fleroxacin. asm.orgasm.org Mutations in the regulatory genes mexR and nfxB lead to the overexpression of MexAB-OprM and MexCD-OprJ, respectively. nih.govnih.gov This increased efflux activity effectively reduces the intracellular concentration of fleroxacin, preventing it from reaching its target enzymes. plos.org Studies have shown that the overexpression of MexCD-OprJ is a primary mechanism conferring resistance to ciprofloxacin and levofloxacin (B1675101) in P. aeruginosa. d-nb.info

| Efflux Pump System | Regulatory Gene(s) | Effect of Overexpression | Reference |

|---|---|---|---|

| MexAB-OprM | mexR, nalC, nalD | Increased resistance to β-lactams, fluoroquinolones, macrolides. | nih.govnih.gov |

| MexCD-OprJ | nfxB | Increased resistance to fluoroquinolones, cefpirome, erythromycin. | d-nb.infonih.gov |

Molecular Mechanisms of Efflux Pump Function and Regulation

Efflux pumps of the Resistance-Nodulation-Division (RND) family, such as MexAB-OprM and MexCD-OprJ, are complex tripartite systems. They consist of an inner membrane transporter (e.g., MexB, MexD), a periplasmic membrane fusion protein (e.g., MexA, MexC), and an outer membrane channel (e.g., OprM, OprJ). nih.govmicropspbgmu.ru These components work together to capture substrates from the cytoplasm or periplasm and expel them directly outside the cell. micropspbgmu.ru

Plasmid-Mediated Resistance Mechanisms

The acquisition of resistance genes through horizontal gene transfer, primarily via plasmids, is a significant factor in the spread of fluoroquinolone resistance. nih.govmdpi.com These plasmid-mediated quinolone resistance (PMQR) mechanisms can confer reduced susceptibility to fleroxacin and other fluoroquinolones. nih.gov While PMQR genes often confer low-level resistance on their own, they can facilitate the selection of mutants with higher levels of resistance. nih.gov

There are three main types of PMQR mechanisms:

Qnr Proteins: These proteins, including QnrA, QnrB, and QnrS, protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory action of fluoroquinolones. nih.govasm.org They function by mimicking DNA, thereby preventing the antibiotic from binding to its target enzymes. asm.org

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme. The -cr mutation enables it to N-acetylate the piperazinyl substituent of certain fluoroquinolones, including ciprofloxacin and norfloxacin (B1679917), leading to their inactivation. asm.orgfrontiersin.org This is a common PMQR gene found in E. coli. frontiersin.org

Efflux Pumps: Plasmids can also carry genes that code for efflux pumps. A notable example is the QepA (Quinolone Efflux Pump A) and OqxAB pumps, which actively extrude fluoroquinolones from the bacterial cell. nih.govasm.org The qepA gene has been identified on plasmids in E. coli clinical isolates and is responsible for increased resistance to several clinically important fluoroquinolones. asm.org

The presence of these plasmids often correlates with resistance to other antibiotic classes, as they can carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. frontiersin.orgnih.gov

Cross-Resistance Patterns with Other Antimicrobial Agents

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. gardp.org This is a common phenomenon with fleroxacin and other fluoroquinolones.

Within the Fluoroquinolone Class: Resistance to one fluoroquinolone often leads to resistance to others in the same class. jmilabs.com This is because they share a similar mechanism of action, targeting DNA gyrase and topoisomerase IV. mdpi.com Therefore, mutations in the genes encoding these enzymes (gyrA and parC) that reduce the binding affinity of one fluoroquinolone will likely affect others as well. mdpi.com Studies have shown that clinical isolates of Klebsiella pneumoniae with alterations in these genes exhibit reduced susceptibility to fleroxacin, ciprofloxacin, and levofloxacin. oup.com

Across Different Antibiotic Classes: Efflux pumps are a major driver of cross-resistance between different antibiotic classes. gardp.org Many efflux pumps have broad substrate profiles, meaning they can expel a wide variety of compounds, including fluoroquinolones, β-lactams, aminoglycosides, and chloramphenicol. reactgroup.orgasm.org For instance, the overexpression of efflux pumps in P. aeruginosa can lead to resistance to both fluoroquinolones and other unrelated antibiotics. nih.govnih.gov Similarly, plasmids carrying PMQR genes often also harbor genes conferring resistance to other drug classes, such as β-lactamases, leading to multidrug resistance. nih.govfrontiersin.org

The development of resistance to one antibiotic can therefore significantly limit future therapeutic options by fostering resistance to other, unrelated drugs. gardp.org

Evolution of Resistance Under Selective Pressure

The evolution of bacterial resistance to fleroxacin is a dynamic process heavily influenced by the selective pressure exerted by the antibiotic. nih.govnih.gov The concentration of the antibiotic plays a crucial role in shaping the evolutionary trajectory of resistance.

Studies on P. aeruginosa have revealed different evolutionary pathways under low-dose versus high-dose fleroxacin exposure. nih.govresearchgate.net

Low-Dose Exposure: Continuous exposure to low concentrations of fleroxacin (below the minimum inhibitory concentration or MIC) can rapidly select for resistant mutants. nih.gov This environment often fosters a broad-spectrum resistance phenotype, with increases in resistance across multiple antibiotic classes. researchgate.net The evolutionary pathway typically involves a combination of mutations in genes that regulate efflux pumps (e.g., nfxB, mexR) and in the target DNA gyrase genes (gyrA, gyrB). nih.govresearchgate.net

High-Dose Exposure: In contrast, exposure to high doses of fleroxacin (above the mutant prevention concentration) leads to a more gradual development of resistance. nih.govresearchgate.net This high-pressure selection can lead to high-level resistance through multi-step mutations. nih.gov Interestingly, high-dose exposure can also result in "collateral sensitivity," where the bacteria become more susceptible to other classes of antibiotics, such as aminoglycosides and certain β-lactams, as a trade-off for developing high-level fluoroquinolone resistance. nih.govresearchgate.net

The process of acquiring high-level resistance is often sequential. nih.gov In many Enterobacteriaceae, the first step is typically a mutation in the gyrA gene, conferring low-level resistance. nih.gov Subsequent mutations, for instance in the parC gene, or the acquisition of PMQR genes, can then lead to higher levels of resistance. nih.gov This step-wise evolution highlights how initial low-level resistance can be a stepping stone to clinically significant high-level resistance under continued selective pressure. nih.gov

Table 2: Evolution of Resistance in P. aeruginosa under Different Fleroxacin Pressures

| Selective Pressure | Speed of Resistance Development | Resistance Spectrum | Key Genetic Mutations |

|---|---|---|---|

| Low-Dose | Rapid | Broad-spectrum resistance | nfxB, mexR, nalC, nalD, gyrA, gyrB nih.govresearchgate.net |

| High-Dose | Gradual | High-level fluoroquinolone resistance, potential collateral sensitivity | nfxB, gyrA, gyrB nih.govresearchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption Studies in Animal Models

Oral Absorption Characteristics

Fleroxacin (B1672770) demonstrates rapid and extensive absorption following oral administration in several animal species. asm.orgpsu.edu Early pharmacokinetic studies in different animal models revealed that the compound is quickly and almost completely absorbed from the gastrointestinal tract. asm.orgpsu.edu In rats, dogs, and monkeys, the absorption of fleroxacin is efficient, leading to substantial systemic exposure. psu.edu

The time to reach maximum plasma concentration (Tmax) is generally observed within 1 to 3 hours post-administration in most animal models, indicating a swift uptake process. msdvetmanual.com For instance, in healthy broiler chickens, the absorption half-life was reported to be 0.87 ± 0.07 hours, with a Tmax of 2.01 ± 0.12 hours. frontiersin.org

| Animal Model | Absorption Half-Life (t½a) | Time to Peak Plasma Concentration (Tmax) | Reference |

| Broiler Chickens | 0.87 ± 0.07 h | 2.01 ± 0.12 h | frontiersin.org |

Systemic Availability

The systemic availability, or bioavailability, of orally administered fleroxacin is high across various animal species, often approaching 100%. asm.orgnih.gov This indicates that a very large fraction of the administered oral dose reaches the systemic circulation in an unchanged form.

In dogs, the bioavailability of fleroxacin is nearly complete. asm.org Studies in broiler chickens have shown an oral bioavailability of approximately 70 ± 2%. frontiersin.org This high and consistent oral bioavailability is a key pharmacokinetic advantage, suggesting that oral administration is an effective route for achieving therapeutic systemic concentrations.

| Animal Model | Oral Bioavailability | Reference |

| General Animal Models | ~100% | asm.orgnih.gov |

| Broiler Chickens | 70 ± 2% | frontiersin.org |

Distribution Studies in Animal Models

Tissue Penetration and Distribution Profiles (e.g., ocular, biliary, muscle)

Fleroxacin exhibits excellent tissue distribution, with concentrations in many tissues exceeding those found in the plasma. asm.orgnih.govwikipedia.org This wide distribution is critical for its efficacy in treating infections at various sites in the body.

Ocular Distribution: In rabbits, fleroxacin has been shown to penetrate into the aqueous and vitreous humors of the eye. Following systemic administration, the maximum concentration in the aqueous and vitreous humors was found to be 1.54 µg/mL and 0.5 µg/mL, respectively, with penetration percentages of 27% and 10% relative to serum levels. nih.gov

Biliary and Hepatic Distribution: High concentrations of fleroxacin are achieved in the liver and bile. nih.govasm.org This suggests that fleroxacin may be particularly effective in treating hepatobiliary infections. nih.gov

Muscle Distribution: Studies in mice and rabbits have shown that fleroxacin distributes into muscle tissue. nih.govasm.org The accumulation of the drug in infected thigh muscle was found to be similar to that in normal muscle. nih.gov

Other Tissues: High concentrations are also found in the kidneys, lungs, spleen, and bone. asm.orgnih.govasm.org In some tissues like bile, nasal secretions, seminal fluid, lung, and bronchial mucosa, fleroxacin concentrations can be 2-3 times higher than in plasma. wikipedia.org

| Animal Model | Tissue | Key Findings | Reference |

| Rabbits | Aqueous Humor | Max Concentration: 1.54 µg/mL; Penetration: 27% | nih.gov |

| Rabbits | Vitreous Humor | Max Concentration: 0.5 µg/mL; Penetration: 10% | nih.gov |

| Mice, Rabbits | Liver, Kidney, Lung, Bone | High concentrations achieved, exceeding MIC90 for many pathogens. | nih.govasm.org |

| General Animal Models | Bile, Nasal Secretions, Seminal Fluid, Bronchial Mucosa | Concentrations 2-3 times higher than plasma. | wikipedia.org |

| Mice, Rabbits | Muscle | Accumulation in infected muscle is similar to normal muscle. | nih.gov |

Blood-Brain Barrier Permeation

The penetration of fleroxacin into the central nervous system (CNS) is notably limited. nih.govasm.org Studies in mice, rats, and rabbits have consistently shown minimal concentrations of the drug in the brain. nih.govasm.org This poor permeation of the blood-brain barrier is attributed to the physicochemical properties of the molecule and potentially active efflux transport systems. asm.orgnih.gov

The ratio of fleroxacin concentration in the cerebrospinal fluid (CSF) to the unbound concentration in plasma in rats was found to be a function of its lipophilicity. asm.org While more lipophilic fluoroquinolones tend to have better CNS penetration, fleroxacin's properties result in low brain concentrations. asm.org This characteristic is considered advantageous as it may reduce the potential for CNS-related side effects. nih.gov

Plasma Protein Binding Characteristics (e.g., extent and linearity in animal plasma)

Fleroxacin exhibits low to moderate binding to plasma proteins in animal models, a characteristic that is generally consistent across species. nih.govresearchgate.net The unbound fraction of a drug is the pharmacologically active portion, and the low protein binding of fleroxacin contributes to its wide distribution into tissues. wikipedia.org

In dogs, the plasma protein binding of enrofloxacin (B1671348), a related fluoroquinolone, is approximately 30%. msdvetmanual.com For many fluoroquinolones, the binding ranges from about 20% to 40% in plasma and is primarily to albumin. researchgate.net In vitro studies with levofloxacin (B1675101) in rat plasma showed a mean fraction bound of 45.5% ± 9.4%, with no concentration dependence observed. nih.gov While specific data for fleroxacin in various animal models is limited in the provided search results, the general trend for fluoroquinolones suggests low to moderate, non-saturable binding. researchgate.netnih.gov

| Drug | Animal Model | Plasma Protein Binding (%) | Key Characteristics | Reference |

| Fleroxacin | General | 23% | Poorly bound | nih.gov |

| Fluoroquinolones (general) | General | 20-40% | Primarily to albumin | researchgate.net |

| Enrofloxacin | Dogs | ~30% | msdvetmanual.com | |

| Levofloxacin | Rats | 45.5 ± 9.4% | No concentration dependence | nih.gov |

Partition Coefficient Studies (e.g., erythrocyte partitioning)

A study utilizing a rapid high-performance liquid chromatography (HPLC) technique determined the erythrocyte partition coefficient of fleroxacin to be 1.45 ± 0.18 at 25°C. researchgate.net This partitioning was found to be independent of the drug concentration, incubation time, and temperature. researchgate.net The in vitro plasma protein binding of fleroxacin in humans was determined to be between 47% and 51%. researchgate.net Another source indicates a plasma protein binding of 23%. nih.gov

Table 1: Fleroxacin Partitioning Characteristics

| Parameter | Value | Reference |

| Erythrocyte Partition Coefficient (25°C) | 1.45 ± 0.18 | researchgate.net |

| Human Plasma Protein Binding | 47-51% | researchgate.net |

| Human Plasma Protein Binding | 23% | nih.gov |

Metabolism Pathways and Metabolite Characterization in Preclinical Species

Fleroxacin undergoes metabolic transformation in the body, leading to the formation of several metabolites. The primary metabolic pathways identified in preclinical and human studies involve modifications of the piperazine (B1678402) ring. nih.govasm.orgpsu.edu

N-demethylation of the Piperazine Ring

One of the principal metabolic pathways for fleroxacin is the N-demethylation of the piperazine ring, resulting in the formation of N-demethyl-fleroxacin. nih.govnih.govasm.org This metabolite has been identified as a major metabolite in both plasma and urine. nih.gov N-demethyl-fleroxacin is antimicrobially active. nih.gov Studies in healthy volunteers have shown that N-demethyl-fleroxacin accounts for approximately 6.8% to 7% of the administered dose excreted in the urine. nih.govasm.orgscispace.com

N-oxidation Pathway

Another significant metabolic route is the N-oxidation of the piperazine ring, which leads to the formation of fleroxacin N-oxide. nih.govnih.govasm.org This metabolite is considered inactive. nih.govasm.org Similar to the N-demethylated metabolite, fleroxacin N-oxide is a major metabolite found in plasma and urine. nih.gov Urinary excretion of fleroxacin N-oxide accounts for about 6% to 6.3% of the administered fleroxacin dose. nih.govasm.orgscispace.com

Other Potential Oxidative Biotransformations

While N-demethylation and N-oxidation are the most prominently reported pathways, other oxidative biotransformations of the piperazine ring have been noted for fluoroquinolones in general. These can include the formation of oxo-derivatives and subsequent cleavage of the piperazine ring. scispace.com For fleroxacin specifically, studies involving chlorine and chlorine dioxide oxidation have shown that cleavage of the piperazine ring is a primary reaction. researchgate.net However, the extent to which these specific oxidative biotransformations occur in vivo in preclinical species requires further detailed investigation.

In Vitro Metabolism Studies (e.g., using liver microsomes from various species)

In vitro metabolism studies using liver microsomes are instrumental in understanding the metabolic pathways of drugs and potential species differences. researchgate.netmdpi.com For fleroxacin, in vitro studies with human liver microsomes have been conducted. asm.orgkisti.re.kr These studies have helped to confirm the role of cytochrome P450 enzymes in its metabolism. nih.gov For instance, co-administration with rifampin, a potent inducer of cytochrome P-450, was shown to increase the metabolic clearance of fleroxacin to N-demethyl-fleroxacin, while the clearance by N-oxidation remained unchanged. nih.gov This indicates that different enzyme systems may be involved in these two metabolic pathways.

Comparative Metabolism Across Animal Species

Pharmacokinetic studies of fleroxacin have been conducted in various animal species, including mice, rats, and rabbits, revealing species-dependent differences in elimination half-lives. asm.orgasm.orgnih.gov In all these species, fleroxacin demonstrated rapid equilibration and significant concentrations in most peripheral organs, with notably high levels in the kidney and liver. asm.orgnih.gov Studies in patients with liver cirrhosis have shown that the disposition of fleroxacin and its metabolites, N-demethyl fleroxacin and fleroxacin N-oxide, can be significantly altered, particularly in patients with ascites, suggesting the liver's crucial role in its metabolism and elimination. nih.gov The formation clearance of both major metabolites was found to be greater in patients with cystic fibrosis, suggesting an induction of drug-metabolizing enzymes in this patient population. researchgate.net

Table 2: Major Metabolites of Fleroxacin

| Metabolite | Metabolic Pathway | Activity | Percentage of Dose in Urine | Reference |

| N-demethyl-fleroxacin | N-demethylation | Active | 6.8% - 7% | nih.govnih.govasm.orgscispace.com |

| Fleroxacin N-oxide | N-oxidation | Inactive | 6% - 6.3% | nih.govnih.govasm.orgscispace.com |

Elimination Routes and Clearance in Animal Models

The elimination of fleroxacin in preclinical animal models involves a combination of renal and non-renal pathways, with notable species-dependent differences in the mechanisms of renal handling.

The renal handling of fleroxacin demonstrates significant variability across different animal species, primarily concerning the roles of glomerular filtration, tubular secretion, and tubular reabsorption. nih.govnih.gov Studies in rabbits and dogs have been instrumental in elucidating these mechanisms.

In rabbits, fleroxacin is subject to both glomerular filtration and active renal tubular secretion. nih.govnih.gov This is evidenced by excretion ratios (the ratio of fleroxacin's intrinsic renal clearance to the glomerular filtration rate) greater than unity. The administration of probenecid, an inhibitor of organic anion transport, significantly reduces this ratio to below one, confirming the presence of active secretion. nih.gov

These species-specific differences in renal tubular secretion are significant, being extensive in rabbits and minimal in dogs. nih.govasm.org

Table 1: Renal Handling of Fleroxacin in Different Animal Models

| Species | Primary Renal Clearance Mechanisms | Effect of Probenecid on Excretion Ratio | Reference |

|---|---|---|---|

| Rabbit | Glomerular Filtration & Tubular Secretion | Significant Decrease | nih.gov |

| Dog | Glomerular Filtration & Tubular Reabsorption | No Significant Effect | nih.gov |

Fleroxacin is excreted in both unchanged form and as metabolites, primarily N-demethyl-fleroxacin and N-oxide-fleroxacin. nih.govpsu.edu The majority of an administered dose is recovered in the urine as the parent drug and these metabolites. asm.orgpsu.edu

In human studies that reflect the metabolic pathways also observed in animal models, approximately 75% of a single dose is excreted in the urine as unchanged fleroxacin over three days. psu.edu The metabolites, demethyl-fleroxacin and fleroxacin N-oxide, account for about 5% each of the dose in urine. psu.edu With repeated dosing, up to 90% of the dose can be recovered in the urine, including metabolites. psu.edu In another study, the mean cumulative renal excretion of unchanged fleroxacin was 67%, with N-demethyl-fleroxacin and N-oxide-fleroxacin accounting for 7% and 6% of the total dose, respectively. researchgate.net

The pattern of urinary metabolites does not appear to change with repeated doses. psu.edu This indicates that the metabolic pathways are not induced or saturated under these conditions.

Table 2: Urinary Excretion of Fleroxacin and its Metabolites (Based on Human Data Reflecting Preclinical Findings)

| Compound | Percentage of Dose Excreted in Urine (Single Dose) | Percentage of Dose Excreted in Urine (Multiple Doses) | Reference |

|---|---|---|---|

| Fleroxacin (unchanged) | ~75% | Part of ~90% total recovery | psu.edu |

| Demethyl-fleroxacin | ~5% | Part of ~90% total recovery | psu.edu |

| Fleroxacin N-oxide | ~5% | Part of ~90% total recovery | psu.edu |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

The integration of preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data through modeling is a valuable tool for predicting the efficacy of fleroxacin and optimizing dosage regimens. researchgate.net Monte Carlo simulations, for instance, have been used to design optimal clinical dosing schedules by combining data from preclinical pharmacodynamics and clinical pharmacokinetics. researchgate.net Such models can help determine the probability of achieving a target PK/PD index, such as the free-drug area under the concentration-time curve to minimum inhibitory concentration (MIC) ratio (fAUC/MIC), which is predictive of efficacy. researchgate.net

In a rat abscess model infected with Serratia marcescens, the therapeutic efficacy of fleroxacin was directly related to its pharmacokinetic profile in serum and abscess fluid. nih.gov Although a single administration failed to sterilize the abscesses, four consecutive administrations resulted in complete sterilization, demonstrating the importance of sustained drug exposure above the MIC. nih.gov Such animal infection models are crucial for establishing the PK/PD relationships that govern antibacterial efficacy in specific infection sites. nih.gov These preclinical models, which allow for the correlation of drug concentrations at the site of infection with microbiological outcomes, provide essential data for constructing PK/PD models that can predict clinical success. d-nb.info

The suitability of animal models for translating preclinical findings to human outcomes is a critical aspect of drug development. For fluoroquinolones like fleroxacin, the predictive value of animal models can vary depending on the specific pharmacokinetic parameter being studied.

Studies comparing the fraction of drug excreted unchanged in the urine (fe) between animals and humans have shown that animal models tend to underpredict human urinary excretion. escholarship.orgnih.gov However, significant correlations exist between fe values in rats, dogs, and monkeys and those in humans, with dogs often being the most reliable predictors. nih.gov This suggests that while there isn't a perfect one-to-one correspondence, animal data on renal excretion can still be valuable for predicting whether a drug will be poorly or extensively metabolized in humans. escholarship.orgnih.gov

Animal models have also been used to assess the potential for central nervous system side effects. An in vivo rat model was developed to distinguish between the pharmacokinetic contribution (ability to reach the central nervous system) and the pharmacodynamic contribution (ability to interact with receptors) to the convulsant activity of various fluoroquinolones, including fleroxacin. asm.org This type of model provides valuable information that complements in vitro data and can be recommended for the early preclinical assessment of the epileptogenic risk of new fluoroquinolones, aiding in the translation of safety data to humans. asm.org The development and validation of such translational models, which can bridge the gap between basic science and clinical application, are essential for improving the efficiency of the drug development process. frontiersin.org

Advanced Molecular and Cellular Pharmacology

Drug-Target Binding Kinetics and Thermodynamics

Fleroxacin (B1672770) hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial effects by targeting essential enzymes involved in DNA replication and maintenance. The primary targets in bacteria are DNA gyrase and topoisomerase IV. Additionally, its interactions with other enzymes, such as human DNA helicases, have been investigated to understand its broader pharmacological profile.

DNA Gyrase Binding Kinetics

Fleroxacin hydrochloride inhibits bacterial DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. The binding of fleroxacin to DNA gyrase is a dynamic process that involves the formation of a ternary complex with the enzyme and DNA.

The mechanism of inhibition does not involve direct binding to the enzyme alone. Instead, fleroxacin intercalates into the DNA at the site of cleavage and binds to the DNA-gyrase complex. This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the supercoiling reaction. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

Factors that can influence the binding kinetics include the specific bacterial species and any mutations within the quinolone resistance-determining region (QRDR) of the DNA gyrase subunits (GyrA and GyrB). Such mutations can significantly reduce the binding affinity of fleroxacin, leading to antibiotic resistance. The interaction is also dependent on the presence of magnesium ions, which play a crucial role in the catalytic activity of DNA gyrase and mediate interactions within the ternary complex.

Topoisomerase IV Binding Kinetics

Similar to its interaction with DNA gyrase, this compound also targets topoisomerase IV, another type II topoisomerase. The primary role of topoisomerase IV is in the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme prevents the segregation of replicated chromosomes, leading to a blockage of cell division and bacterial death.

The binding kinetics of fleroxacin to topoisomerase IV follows a similar mechanism to that of DNA gyrase. The drug binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This ternary complex stabilization prevents the re-ligation of the DNA strands, resulting in an accumulation of double-strand breaks.

The binding is reversible and concentration-dependent. The relative affinity of fleroxacin for topoisomerase IV compared to DNA gyrase can differ between bacterial species. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, while in many Gram-negative bacteria, DNA gyrase is the more sensitive target.

Interactions with Human DNA Helicases (e.g., Bloom Helicase)

Beyond its antibacterial targets, the interaction of fleroxacin with human enzymes such as DNA helicases has been a subject of research to understand potential off-target effects. Studies have investigated the effects of fleroxacin on the Bloom helicase (BLM), a member of the RecQ helicase family that plays a critical role in maintaining genomic stability.

Research has shown that fleroxacin can promote the DNA-binding activity of the Bloom helicase catalytic core (BLM_642-1290). This effect was observed through fluorescence polarization and agarose (B213101) gel mobility shift assays. The formation of a complex between BLM and fleroxacin appears to enhance the helicase's ability to bind to DNA. The interaction is thought to involve one binding site and is driven by electrostatic and hydrophobic forces.

Conversely, fleroxacin has been found to inhibit the DNA unwinding activity of the Bloom helicase. This inhibition is concentration-dependent. The half-inactivated concentration (C_i) of fleroxacin for DNA unwinding activity was determined to be 60.5 ± 10.2 µmol/L. This suggests that while fleroxacin may promote the initial binding of the helicase to DNA, it interferes with the subsequent unwinding process.

The energy required for DNA unwinding by helicases is derived from ATP hydrolysis. Fleroxacin has been shown to significantly inhibit the ATPase activity of the Bloom helicase in a time- and concentration-dependent manner. The C_i value of fleroxacin for ATPase activity was found to be 10.3 ± 3.1 µmol/L. This inhibition of ATP hydrolysis likely contributes to the observed decrease in DNA unwinding activity. The proposed mechanism suggests that fleroxacin may act through an allosteric mechanism, stabilizing the enzyme in a low-activity conformation and disrupting the coupling of ATP hydrolysis to DNA unwinding.

| Parameter | Value |

| Effect on BLM DNA-Binding Activity | Promotion |

| C_i for DNA Unwinding Activity | 60.5 ± 10.2 µmol/L |

| C_i for ATPase Activity | 10.3 ± 3.1 µmol/L |

Elucidation of Molecular Interaction Mechanisms (e.g., allosteric effects, conformational changes)

Fleroxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. drugbank.comnih.gov The interaction is not merely a simple inhibition of enzymatic activity but a complex molecular process that involves the induction of significant conformational changes in the target enzymes. nih.govresearchgate.net The mechanism proceeds through the formation of a stable ternary complex, comprising the fluoroquinolone molecule, the enzyme, and the bacterial DNA. uiowa.edu

The binding of fleroxacin to the enzyme-DNA complex occurs at a specific site, trapping the enzyme in a critical intermediate stage of its catalytic cycle. In this stage, the enzyme has performed a double-strand break in the DNA, but the subsequent re-ligation of the DNA strands is blocked by the presence of the drug. drugbank.com This stabilization of the cleaved complex is a profound alteration of the enzyme's natural conformational pathway. While not a classical example of allostery where binding at a distant site modulates the active site, the drug-induced stabilization represents a significant conformational trapping mechanism. nih.gov This action prevents the proper supercoiling and decatenation of DNA, which is essential for replication, transcription, and repair, ultimately leading to bacterial cell death. drugbank.com

Structure-Activity Relationship (SAR) Studies of Fleroxacin and Derivatives

The antimicrobial potency and spectrum of fleroxacin and other fluoroquinolones are intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key chemical moieties responsible for their biological activity and in guiding the design of more effective derivatives.

Decades of research have established the critical roles of several functional groups on the core quinolone structure. asm.org

C3 Carboxyl Group: The carboxylic acid at the C3 position, combined with the ketone at the C4 position, is fundamental for the antibacterial activity of all quinolones. This keto-acid moiety is essential for binding to the target DNA gyrase enzyme. asm.org Any modification that removes or significantly alters this group results in a near-total loss of antibacterial potency.

C6 Fluorine Atom: The introduction of a fluorine atom at the C-6 position was a landmark development in quinolone research, defining the "fluoroquinolone" subclass. This substitution dramatically enhances the drug's potency by improving both its penetration into the bacterial cell and its binding affinity for the DNA gyrase complex. asm.org Nearly all clinically significant quinolones developed since this discovery, including fleroxacin, possess this C-6 fluorine substituent.

C7 Heterocycle: The substituent at the C-7 position, typically a heterocyclic ring like a piperazine (B1678402) or pyrrolidine (B122466) group, plays a crucial role in determining the drug's antimicrobial spectrum, potency, and pharmacokinetic properties. Modifications to this group can influence activity against both Gram-positive and Gram-negative bacteria and affect the drug's absorption and distribution. asm.org

Building on SAR insights, extensive research has focused on the design and synthesis of novel fleroxacin analogs and hybrid molecules to enhance efficacy and combat resistance. nih.govnih.gov One primary strategy is molecular hybridization, which combines the fluoroquinolone pharmacophore with other bioactive substances to create a single molecule with potentially dual mechanisms of action or improved properties. nih.govresearchgate.net

Examples of this approach include the synthesis of hybrid structures linking a fluoroquinolone (like the closely related ciprofloxacin) with other classes of antibiotics, such as aminoglycosides (e.g., neomycin) or oxazolidinones. researchgate.netrsc.org These hybrids are often connected via specialized linker moieties. Another strategy involves conjugating the fluoroquinolone core with various heterocyclic systems, such as 1,3,4-oxadiazoles, triazoles, or thiazoles, to explore new interactions with the bacterial targets. nih.govmdpi.com The synthesis of these novel compounds often employs advanced chemical techniques, including multi-step reactions and "click chemistry," to efficiently link the different molecular fragments. rsc.org

Structural modifications are directly correlated with changes in biological activity. The addition of different chemical groups can significantly alter a compound's ability to inhibit its target enzymes and its effectiveness against various bacterial strains. For example, studies on ciprofloxacin-hybrid molecules, which share the same core mechanism as fleroxacin, provide clear evidence of this correlation. The synthesis of a series of ciprofloxacin-oxadiazole hybrids demonstrated that the nature of the substituent on the oxadiazole ring directly impacted the inhibitory activity against E. coli DNA gyrase and topoisomerase IV. mdpi.com

As shown in the table below, different derivatives (Compounds 3, 4, 5, and 6) exhibited a wide range of IC₅₀ values, indicating that small structural changes can lead to significant differences in enzyme inhibition and, consequently, antimicrobial efficacy. mdpi.com Compound 4, for instance, showed particularly potent inhibition of E. coli DNA gyrase, surpassing that of the reference compound novobiocin. mdpi.com This highlights how targeted structural modifications can be used to optimize the potency of fluoroquinolone derivatives.

| Compound | Description | IC₅₀ against E. coli DNA Gyrase (nM) | IC₅₀ against E. coli Topoisomerase IV (µM) |

|---|---|---|---|

| Novobiocin (Reference) | Reference Inhibitor | 170 | 11 |

| Compound 3 | Ciprofloxacin-Oxadiazole Hybrid | 86 | >100 |

| Compound 4 | Ciprofloxacin-Oxadiazole Hybrid | 42 | 1.47 |

| Compound 5 | Ciprofloxacin-Oxadiazole Hybrid | 92 | 6.80 |

| Compound 6 | Ciprofloxacin-Oxadiazole Hybrid | 180 | 8.92 |

Molecular Modeling and Computational Studies

Molecular docking is a powerful computational tool used to predict and analyze the interaction between a ligand, such as fleroxacin, and its protein target at the molecular level. nih.gov These simulations provide valuable insights into the binding mode, affinity, and the specific intermolecular forces that stabilize the drug-target complex. For fluoroquinolones, docking studies are routinely performed using the crystal structures of DNA gyrase and topoisomerase IV, often obtained from the Protein Data Bank (PDB). mdpi.comresearchgate.net

The simulation process involves placing the three-dimensional structure of the fleroxacin molecule into the binding pocket of the enzyme and calculating the most stable binding conformation based on energy scores. mdpi.com These studies help to visualize how the critical moieties of the drug, such as the C3-carboxyl group and the C7-heterocycle, interact with key amino acid residues in the enzyme's active site. Docking simulations consistently show that fluoroquinolones form crucial hydrogen bonds and arene-cation interactions with specific residues, such as aspartate and arginine, within the binding pocket, which are essential for their inhibitory activity. mdpi.com By providing a molecular basis for the observed SAR, these computational models are indispensable for the rational design of new, more potent fluoroquinolone analogs with improved efficacy and potentially reduced susceptibility to resistance mechanisms. nih.gov

Conformational Analysis and Energy Minimization of Fleroxacin and Analogs

Conformational analysis is a critical component in understanding the structure-activity relationships (SAR) of fluoroquinolones, including fleroxacin. The three-dimensional arrangement of the molecule, dictated by the rotation around its single bonds, influences its interaction with its bacterial targets, DNA gyrase and topoisomerase IV. Computational methods are employed to explore the conformational space of fleroxacin and its analogs to identify low-energy, stable conformations that are likely to be biologically active.

Energy minimization is a computational process that seeks to find the most stable conformation of a molecule by calculating and minimizing its potential energy. This process considers various factors, including bond lengths, bond angles, and torsional angles. For fluoroquinolone precursors, theoretical studies have shown that the presence of intramolecular hydrogen bonds, such as those between an N-H group and an oxygen atom, can significantly influence the energetic preference for certain conformers. nih.gov The conformational flexibility of the side chains, particularly the N-piperazinyl substituent at the C-7 position, is of significant interest as it is known to affect the potency and spectrum of activity of fluoroquinolones.

Table 1: Key Torsional Angles in Fluoroquinolone Conformational Analysis

| Torsional Angle | Description | Significance |

| C6-C7-N(piperazine)-C | Rotation of the piperazine ring relative to the quinolone core | Influences interaction with the DNA-gyrase complex |

| C(piperazine)-N-CH3 | Conformation of the methyl group on the piperazine ring | Can affect solubility and target binding |

| N1-C(ethyl)-F | Orientation of the fluoroethyl group at the N-1 position | May impact cell permeability and metabolic stability |

This table is illustrative and based on the general structure of fluoroquinolones.

Molecular Electrostatic Potential and Dipole Moment Analysis

The molecular electrostatic potential (MEP) and dipole moment are fundamental properties that govern a molecule's interactions with its environment, including its biological targets. The MEP provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding.

Table 2: Representative Dipole Moments of Fluoroquinolones (Computational Data)

| Compound | Ground State Dipole Moment (Debye) | Excited State Dipole Moment (Debye) |

| Norfloxacin (B1679917) | 2.5 - 4.5 | 5.0 - 7.0 |

| Levofloxacin (B1675101) | 3.0 - 5.0 | 6.0 - 8.0 |

Data is indicative and derived from studies on norfloxacin and levofloxacin, not fleroxacin specifically. researchgate.net

Computational Prediction of Drug-Target Interactions and Cross-Reactivity Patterns

Fleroxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.comdrugbank.comwikipedia.org Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing the interactions between fleroxacin and its targets at an atomic level. These models can elucidate the specific binding modes of the drug within the enzyme's active site and identify the key amino acid residues involved in the interaction.

Molecular docking studies can predict the preferred binding orientation of fleroxacin in the quinolone-binding pocket of DNA gyrase and topoisomerase IV. These studies often reveal that the carboxyl and keto groups of the quinolone core form crucial hydrogen bonds and coordinate with a magnesium ion, which in turn interacts with key residues in the enzyme, such as serine and aspartic acid. nih.gov The substituents on the quinolone ring, such as the fluoro groups and the piperazine moiety, make additional contacts that contribute to the binding affinity and specificity.

While the primary targets of fleroxacin are bacterial topoisomerases, computational approaches can also be used to predict potential off-target interactions, which could lead to cross-reactivity and adverse effects. For instance, some fluoroquinolones have been shown to interact with mammalian topoisomerase II, which could be a source of toxicity. drugbank.com By docking fleroxacin against a panel of human proteins, it is possible to identify potential off-targets and assess the risk of cross-reactivity. However, specific computational studies on the cross-reactivity of fleroxacin are not widely reported.

Application of In Silico Approaches for Rational Drug Design of Novel Fluoroquinolones

The structural and mechanistic understanding of existing fluoroquinolones like fleroxacin provides a solid foundation for the rational design of novel analogs with improved properties. rsc.orgnih.gov In silico approaches play a pivotal role in this process by enabling the design and evaluation of new molecules before their synthesis, thereby saving time and resources.

Structure-activity relationship (SAR) studies, often guided by computational modeling, have identified key structural features of the fluoroquinolone scaffold that are essential for antibacterial activity. For example, modifications at the C-7 position, where the piperazine ring is located in fleroxacin, are known to significantly impact the spectrum and potency of the resulting compounds. mdpi.com Computational techniques can be used to design and evaluate novel substituents at this position to enhance interactions with the target enzymes or to overcome resistance mechanisms.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of fluoroquinolone analogs with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another crucial application that helps in the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles. By integrating these computational tools, researchers can rationally design the next generation of fluoroquinolones with enhanced efficacy, a broader spectrum of activity, and an improved safety profile. mdpi.comnih.govrsc.org

Cellular Permeability and Transport Mechanisms (excluding efflux-related resistance, focusing on uptake)

The efficacy of an antibiotic is critically dependent on its ability to penetrate the bacterial cell wall and membrane to reach its intracellular targets. For fleroxacin, this involves traversing the outer and inner membranes of Gram-negative bacteria and the cell wall and membrane of Gram-positive bacteria.

Studies on the uptake of fleroxacin in phagocytic cells, such as murine macrophages and human polymorphonuclear leukocytes, have shown that the drug is well-taken up, achieving intracellular concentrations several-fold higher than the extracellular concentration. karger.comkarger.com The uptake is rapid and reversible. karger.comkarger.com The cellular to extracellular concentration ratios for fleroxacin in these phagocytes range from 5 to 6. karger.comkarger.com This efficient accumulation within phagocytes is a significant advantage for treating infections caused by intracellular pathogens.

In bacteria, a sensitive fluorometric assay has been developed to monitor the uptake of fleroxacin into Escherichia coli. nih.gov This method takes advantage of the natural fluorescence of the quinolone nucleus. Studies using this technique have demonstrated that fleroxacin accumulates within bacterial cells. The rate and extent of this uptake are influenced by the physicochemical properties of the drug, such as its lipophilicity and charge state at physiological pH. While specific transporters for fluoroquinolone uptake have not been definitively identified in bacteria, it is generally believed that they permeate the outer membrane of Gram-negative bacteria through porin channels and cross the inner membrane via passive diffusion, driven by the concentration gradient. The ability of fleroxacin to accumulate inside bacterial cells is a key factor in its potent antibacterial activity. nih.govnih.gov

Table 3: Cellular Uptake of Fleroxacin

| Cell Type | Uptake Characteristic | Cellular to Extracellular Ratio | Reference |

| Murine Macrophages (J774.1) | Rapid and reversible | 5 to 6 | karger.comkarger.com |

| Human Polymorphonuclear Leukocytes | Rapid and reversible | 5 to 6 | karger.comkarger.com |

| Escherichia coli | Demonstrable uptake | Not specified | nih.gov |

Analytical Methodologies for Fleroxacin Hydrochloride Research

Spectrophotometric Determination Methods

Spectrophotometric methods offer a straightforward and accessible approach for the determination of fleroxacin (B1672770) in pharmaceutical formulations. These methods are based on the principle of measuring the absorbance of ultraviolet (UV) light by the analyte. Optimal conditions for the spectrophotometric assay of fleroxacin have been identified at a pH of less than 3.5, typically using 0.1 M hydrochloric acid, with a maximum wavelength of absorption (λmax) at 286 nm. nih.govresearchgate.net